molecular formula C12H10N2 B12663910 N-(Phenylmethylene)-2-pyridinamine CAS No. 1883-96-1

N-(Phenylmethylene)-2-pyridinamine

Cat. No.: B12663910
CAS No.: 1883-96-1
M. Wt: 182.22 g/mol
InChI Key: GFPQOWWUXFPGPU-GXDHUFHOSA-N
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Description

N-(Phenylmethylene)-2-pyridinamine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenylmethylene group attached to a pyridinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylmethylene)-2-pyridinamine typically involves the condensation reaction between an aldehyde (such as benzaldehyde) and a primary amine (such as 2-aminopyridine). The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction can be represented as follows:

Benzaldehyde+2-AminopyridineThis compound+Water\text{Benzaldehyde} + \text{2-Aminopyridine} \rightarrow \text{this compound} + \text{Water} Benzaldehyde+2-Aminopyridine→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(Phenylmethylene)-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenylmethylene group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Phenylmethylene)-2-pyridinamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of DNA-topoisomerase I, preventing the enzyme from performing its function in DNA replication and transcription. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

  • N-(Phenylmethylene)-2-aminopyridine
  • N-(Phenylmethylene)-3-aminopyridine
  • N-(Phenylmethylene)-4-aminopyridine

Comparison: N-(Phenylmethylene)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1883-96-1

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

(E)-1-phenyl-N-pyridin-2-ylmethanimine

InChI

InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+

InChI Key

GFPQOWWUXFPGPU-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=N2

Origin of Product

United States

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